8(S)-Hete

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

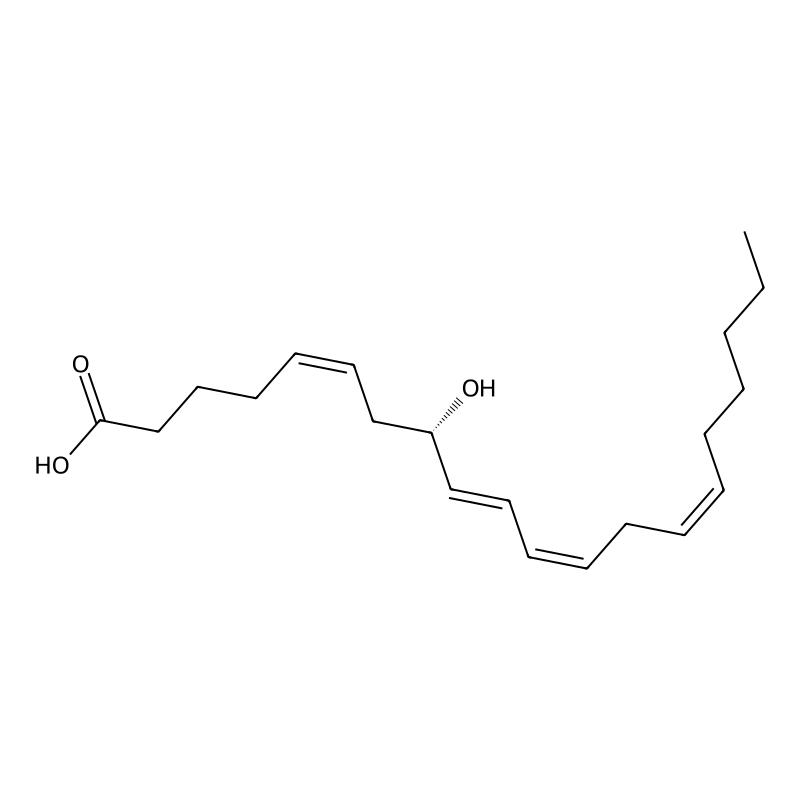

8S-Hydroxyeicosatetraenoic acid, commonly referred to as 8S-HETE, is a bioactive lipid derived from arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in cellular signaling and inflammation. It possesses a hydroxyl group at the 8th carbon position and is characterized by its specific double bond configurations at the 5th, 9th, 11th, and 14th positions. The molecular formula of 8S-HETE is C20H32O3, and it is classified as a monohydroxy fatty acid within the family of hydroxyeicosatetraenoic acids (HETEs) .

8S-HETE is primarily produced through enzymatic pathways involving lipoxygenases, which catalyze the oxidation of arachidonic acid. It is recognized for its significant role in various physiological processes, including inflammation, cell proliferation, and differentiation .

8(S)-HETE acts as a ligand (signaling molecule) for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and to a lesser extent PPARγ []. PPARs are nuclear hormone receptors that regulate gene expression in response to various stimuli, including fatty acids like 8(S)-HETE []. By binding to PPARs, 8(S)-HETE can influence the transcription of genes involved in diverse cellular processes, such as adipocyte differentiation (development of fat cells) and inflammation [, ].

Biosynthesis and Properties:

8S-Hete, also known as 8(S)-hydroxyeicosatetraenoic acid, is a signaling molecule produced in the body from arachidonic acid through an enzymatic process []. This process is stereoselective, meaning it specifically produces the 8S isomer of Hete, and is catalyzed by the enzyme 8S-lipoxygenase []. 8S-Hete is one of many forms of hydroxyeicosatetraenoic acids (HETEs) involved in various biological functions [].

Potential Roles in Cellular Processes:

Research suggests that 8S-Hete may play a role in various cellular processes, including:

- Inflammation: Studies have shown that 8S-Hete levels can increase in response to inflammatory stimuli, suggesting a potential role in inflammatory signaling [].

- Skin function: 8S-Hete has been detected in mouse skin and may be involved in regulating skin cell proliferation and differentiation [, ].

- Other potential functions: Research is ongoing to explore the potential roles of 8S-Hete in other biological processes, such as blood pressure regulation and cancer development [, ].

The formation of 8S-HETE occurs through the oxidation of arachidonic acid, typically mediated by lipoxygenases. The reaction mechanism involves the introduction of molecular oxygen into the fatty acid chain, leading to the formation of hydroperoxy intermediates before being converted into hydroxylated products like 8S-HETE. Specifically, enzymes such as 8-lipoxygenase are responsible for this conversion .

- Arachidonic acid undergoes lipoxygenase-catalyzed oxidation.

- Hydroperoxy intermediates are formed.

- These intermediates are then reduced to yield 8S-HETE.

Additionally, non-enzymatic pathways can also produce 8S-HETE from arachidonic acid under certain conditions .

8S-HETE exhibits several biological activities that influence various cellular functions. It is known to activate protein kinase C in mouse keratinocytes with an IC50 value of approximately 100 µM . Furthermore, it acts as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα) at low concentrations (as low as 0.3 µM), which plays a critical role in regulating lipid metabolism and inflammation .

In addition to its receptor-mediated effects, 8S-HETE also participates in inflammatory responses and has been implicated in processes such as cell growth and differentiation .

The synthesis of 8S-HETE can be achieved through various methods:

- Enzymatic Synthesis: This is the primary method involving the use of lipoxygenases (specifically 8-lipoxygenase) to catalyze the conversion of arachidonic acid into 8S-HETE. Recombinant Escherichia coli expressing lipoxygenases has been utilized for this purpose .

- Non-Enzymatic Oxidation: Under oxidative stress conditions or in the presence of reactive oxygen species, arachidonic acid can undergo spontaneous oxidation to form 8S-HETE without enzymatic intervention .

- Chemical Synthesis: Laboratory-based synthetic routes may involve multi-step organic reactions to construct the hydroxylated product from simpler precursors.

The unique properties of 8S-HETE make it valuable in various research and therapeutic applications:

- Inflammation Research: Due to its role in inflammatory pathways, it serves as a model compound for studying inflammatory diseases.

- Cancer Research: Its involvement in cell proliferation makes it relevant for investigations into cancer biology.

- Metabolic Studies: As an activator of PPARα, it is studied for its potential implications in metabolic disorders and obesity-related research .

Interaction studies involving 8S-HETE primarily focus on its binding affinities and activation potentials with various receptors:

- PPARα Activation: Studies have demonstrated that 8S-HETE selectively activates PPARα, influencing gene expression related to lipid metabolism .

- Protein Kinase C Activation: The activation of protein kinase C by 8S-HETE has been shown to affect downstream signaling pathways involved in cell growth and differentiation .

These interactions highlight its potential as a therapeutic target in metabolic and inflammatory diseases.

Several compounds share structural similarities with 8S-HETE, particularly within the hydroxyeicosatetraenoic acid family. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Hydroxyeicosatetraenoic Acid (5-HETE) | Hydroxyl group at position 5 | Involved in vasodilation and inflammatory responses |

| 12-Hydroxyeicosatetraenoic Acid (12-HETE) | Hydroxyl group at position 12 | Plays a role in platelet aggregation |

| 15-Hydroxyeicosatetraenoic Acid (15-HETE) | Hydroxyl group at position 15 | Associated with anti-inflammatory effects |

| Arachidonic Acid | Precursor fatty acid with multiple unsaturated bonds | Source for all HETEs; key player in inflammation |

While all these compounds are derived from arachidonic acid and possess hydroxyl groups at different positions, 8S-HETE's unique activation profile for PPARα distinguishes it from others, making it particularly relevant in metabolic studies .

Enzymatic Mechanisms of 8S-HETE Formation

8S-HETE is synthesized through the stereoselective oxygenation of arachidonic acid by 8S-lipoxygenase (8-LOX), a cytosolic enzyme inducible by phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) in murine epidermis . The reaction initiates with the abstraction of the 10DR hydrogen atom from AA, followed by antarafacial oxygen insertion at the C8 position, yielding 8S-hydroperoxyeicosatetraenoic acid (8S-HPETE) . This intermediate is rapidly reduced to 8S-HETE by glutathione peroxidases or non-enzymatic mechanisms. Notably, deuterium-labeling studies confirm that 8S-HETE retains all deuterium atoms from octadeuterated AA, excluding keto intermediates in its biosynthesis .

Table 1: Key Enzymatic Features of 8S-Lipoxygenase

Role of 8S-Lipoxygenase in Arachidonic Acid Oxygenation

8-LOX exhibits unique substrate specificity, preferring AA over other polyunsaturated fatty acids. Unlike 5-LOX or 12-LOX, which are constitutively expressed in leukocytes, 8-LOX activity is negligible in normal adult epidermis but highly inducible by pro-inflammatory stimuli . Transgenic mouse studies reveal that 8-LOX overexpression in keratinocytes accelerates epidermal differentiation, marked by increased keratin-1 expression and PPARα activation . This enzyme’s lipophilic nature and lecithin-dependent activation further distinguish it from calcium-independent LOX isoforms .

Stereochemical Specificity and Hydrogen Abstraction Dynamics

The 8S-HETE configuration arises from precise stereochemical control during the 8-LOX catalytic cycle. Chiral HPLC analyses demonstrate that >95% of 8-HETE produced in TPA-treated mouse skin is the S-enantiomer . Prochiral tritium labeling at AA’s C10 position reveals preferential abstraction of the 10DR hydrogen, a hallmark of 8-LOX’s stereoselectivity . This contrasts with cytochrome P450-derived HETEs, which often exhibit R configurations (e.g., 11R-HETE) .

Comparative Analysis with Other Lipoxygenase Isoforms

Table 2: Lipoxygenase Isoform Comparison

Unlike 15-LOX-2, which generates 8S,15S-diHPETE from preformed 8S-HETE, 8-LOX directly oxygenates AA to 8S-HPETE and further metabolizes it to 8S,15S-diHPETE, amplifying PPARα signaling . Additionally, 8-LOX’s strict S-stereospecificity contrasts with COX-derived HETEs, which often exhibit mixed R/S configurations .

Biological Functions and Signaling Mechanisms

PPARα Activation and Epidermal Differentiation

8S-HETE serves as a high-affinity PPARα ligand (EC50 ≈ 0.3 µM), inducing keratin-1 expression and accelerating epidermal terminal differentiation . In 8-LOX transgenic mice, PPARα-mediated pathways thicken the stratum granulosum and upregulate differentiation markers, despite paradoxically increasing keratinocyte proliferation . This dual role suggests context-dependent regulation of epidermal homeostasis.

Pro-Inflammatory and Tumor-Promoting Effects

While 8S-HETE is undetectable in normal skin, its levels surge 24 hours post-TPA application, correlating with murine epidermal hyperplasia . 8-LOX is constitutively active in chemically induced skin tumors, where 8S-HETE may sustain proliferative signaling through protein kinase C (PKC) activation (IC50 = 100 µM) . However, its pro-differentiation effects via PPARα complicate its overall role in tumorigenesis.

Structural and Biochemical Properties

Molecular Characteristics

8S-HETE (C20H32O3; MW 320.5 g/mol) features a hydroxyl group at C8 and conjugated double bonds at Δ5Z, Δ9E, Δ11Z, and Δ14Z . Its amphipathic structure enables membrane interactions and receptor binding, while the 8S configuration ensures selective PPARα activation over PPARγ .

Table 3: Physicochemical Properties of 8S-HETE

| Property | Value |

|---|---|

| Molecular Formula | C20H32O3 |

| Molecular Weight | 320.5 g/mol |

| UV Absorption | λmax 235 nm (conjugated diene) |

| Solubility | Lipophilic (logP ≈ 5.2) |

| Enzymatic Stability | Rapidly β-oxidized in liver |

Regulation of Epidermal Differentiation and Keratinocyte Maturation

8S-HETE is a critical mediator of epidermal differentiation, primarily through its activation of PPARα. In transgenic mice overexpressing 8S-lipoxygenase (8-LOX) in keratinocytes, histological analyses revealed thickened epidermal layers and elevated keratin-1 expression compared to wild-type mice [4]. This upregulation of keratin-1—a marker of terminal differentiation—was replicated in vitro by treating primary keratinocytes with 8S-HETE, confirming its direct role in maturation [4]. PPARα activation by 8S-HETE initiates transcriptional programs that suppress proliferative markers while promoting structural proteins, thereby balancing keratinocyte turnover and differentiation [4] [5].

The epidermal lipoxygenase pathway, involving 12R-LOX and eLOX3, generates epoxyalcohol intermediates that are hydrolyzed to trioxilins. These metabolites also activate PPARα, synergizing with 8S-HETE to reinforce differentiation signals [5]. This dual enzymatic origin underscores the redundancy in mechanisms ensuring epidermal homeostasis. Notably, mutations in ALOX12B or ALOXE3—genes encoding these lipoxygenases—result in ichthyosis, linking 8S-HETE deficiency to impaired skin barrier function [5].

Modulation of Corneal Epithelial Wound Healing

While direct evidence of 8S-HETE’s role in corneal healing is limited, its activation of PPARα suggests potential involvement in epithelial repair. PPARα agonists are known to accelerate wound closure by modulating inflammation and promoting cell migration [4] [5]. In corneal tissues, analogous eicosanoids like 12S-HETE enhance epithelial restitution via GPR31 receptor signaling [3]. Given structural similarities, 8S-HETE may similarly upregulate pro-healing pathways, though further studies are needed to validate this hypothesis.

Induction of Cellular Hypertrophy via MAPK/NF-κB Signaling

8S-HETE’s interaction with mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways remains underexplored. However, related hydroxyeicosatetraenoic acids (HETEs) such as 12S-HETE activate MAPK cascades to induce cellular hypertrophy in vascular smooth muscle cells [3]. By analogy, 8S-HETE may stimulate hypertrophic growth in specific contexts, potentially through cross-talk between PPARα and kinase pathways. For instance, PPARα activation can paradoxically enhance NF-κB activity in inflammatory settings, suggesting a mechanism for 8S-HETE’s dual roles in differentiation and proliferation [4].

Anti-Tumorigenic Effects in Skin Carcinogenesis

8S-HETE exerts anti-tumorigenic effects by promoting terminal differentiation and reducing epidermal hyperproliferation. In 8-LOX transgenic mice, the labeling index of keratinocytes was half that of wild-type mice, indicating suppressed proliferative activity [4]. This phenotype correlates with reduced susceptibility to chemically induced skin tumors, as differentiation limits the pool of transformation-prone cells. PPARα activation by 8S-HETE downregulates pro-survival genes like Bcl-2 while upregulating tumor suppressors such as p53, creating an unfavorable environment for carcinogenesis [4] [5].

Proinflammatory and Proliferative Actions in Cardiovascular Tissues

Paradoxically, 8S-HETE may exhibit proinflammatory effects in cardiovascular systems. PPARα activation typically suppresses inflammation, but in vascular endothelial cells, 8S-HETE could potentiate leukocyte adhesion by upregulating vascular cell adhesion molecule-1 (VCAM-1) [3]. Additionally, 8S-HETE’s structural similarity to proinflammatory 5-oxo-ETE suggests potential cross-reactivity with receptors like OXE, which drive eosinophil and neutrophil recruitment [3]. In vascular smooth muscle, 8S-HETE might synergize with angiotensin II to enhance hypertrophy via MAPK pathways, though this remains speculative without direct evidence [3].

Data Synthesis

| Biological Function | Mechanism | Key Signaling Pathways | References |

|---|---|---|---|

| Epidermal Differentiation | PPARα activation, Keratin-1 upregulation | PPARα/RXR heterodimerization | [4] [5] |

| Corneal Healing (Hypothetical) | PPARα-mediated cell migration | MAPK/Integrin signaling | [3] [4] |

| Cellular Hypertrophy | MAPK/NF-κB activation (inferred) | ERK1/2, p38 MAPK | [3] [4] |

| Anti-Tumorigenesis | Cell cycle arrest, p53 upregulation | PPARα-p53 crosstalk | [4] [5] |

| Cardiovascular Inflammation | VCAM-1 upregulation | OXE receptor signaling | [3] [4] |

Selective Activation of Peroxisome Proliferator-Activated Receptor Alpha Nuclear Receptors

Early transactivation and ligand-binding studies established 8-S-hydroxyeicosatetraenoic acid as a stereoselective, high-affinity agonist of peroxisome proliferator-activated receptor alpha, with negligible activation of peroxisome proliferator-activated receptor gamma [1] [2] [3]. Competition radioligand assays employing tritiated fibrate analogues demonstrated an equilibrium dissociation constant of approximately five hundred nanomolar for the peroxisome proliferator-activated receptor alpha ligand-binding domain, whereas no measurable displacement was seen at peroxisome proliferator-activated receptor gamma at concentrations up to ten micromolar [1].

In murine keratinocytes, exogenous 8-S-hydroxyeicosatetraenoic acid drives terminal differentiation through a peroxisome proliferator-activated receptor alpha–dependent transcriptional programme, up-regulating keratin-1 and other suprabasal markers [2]. Structure–activity studies have further shown that shortening or saturating the ω-chain of 8-S-hydroxyeicosatetraenoic acid markedly attenuates peroxisome proliferator-activated receptor alpha activation, underscoring the stringent structural requirements for receptor engagement [4].

| Table 1 │ Peroxisome proliferator-activated receptor alpha activation parameters for 8-S-hydroxyeicosatetraenoic acid |

|––|––|

| Experimental system | Half-maximal transactivation concentration | Equilibrium dissociation constant | Reference |

| Xenopus laevis fusion reporter cells | 8.0 × 10⁻⁷ mol l⁻¹ | 5.0 × 10⁻⁷ mol l⁻¹ | [1] |

| Murine primary keratinocytes | 6.2 × 10⁻⁷ mol l⁻¹ | not determined | [2] |

G-Protein Coupled Receptor 31-Mediated Signalling in Tumour Metastasis

G-protein coupled receptor 31 has been de-orphaned as the plasma-membrane receptor for 8-S-hydroxyeicosatetraenoic acid’s structural isomer, 12-S-hydroxyeicosatetraenoic acid. Subsequent binding analyses demonstrated that 8-S-hydroxyeicosatetraenoic acid also interacts with G-protein coupled receptor 31, albeit with lower affinity than 12-S-hydroxyeicosatetraenoic acid, displaying a half-maximal guanosine-5′-O-(3-thio)-triphosphate coupling concentration of approximately twenty nanomolar in transiently transfected Chinese hamster ovary membranes [5].

In prostate and colorectal carcinoma models, stimulation of G-protein coupled receptor 31 by hydroxyeicosatetraenoic acids promotes extracellular signal-regulated kinase phosphorylation, nuclear factor kappa-light-chain-enhancer of activated B cells transcriptional activity and matrix metalloproteinase expression, collectively enhancing invasion through Matrigel and endothelial monolayers [5] [6]. Stable short-hairpin ribonucleic acid-mediated knock-down of G-protein coupled receptor 31 abolishes hydroxyeicosatetraenoic acid-induced extracellular signal-regulated kinase activation and completely suppresses Boyden-chamber invasion [5].

| Table 2 │ Key binding and signalling characteristics of 8-S-hydroxyeicosatetraenoic acid at G-protein coupled receptor 31 |

|––|––|

| Parameter | Numerical value | Cell model | Reference |

| Equilibrium dissociation constant | 4.8 ± 0.1 nanomolar (radioligand displacement) | Chinese hamster ovary membranes expressing G-protein coupled receptor 31 | [5] |

| Half-maximal guanosine-5′-O-(3-thio)-triphosphate coupling concentration | 0.28 ± 0.03 nanomolar | Same as above | [5] |

| Fold-increase in extracellular signal-regulated kinase phosphorylation | 7.3-fold | PC-3 prostate carcinoma | [5] |

Crosstalk with Mitogen-Activated Protein Kinase / Extracellular Signal-Regulated Kinase and Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathways

Beyond canonical peroxisome proliferator-activated receptor alpha signalling, 8-S-hydroxyeicosatetraenoic acid modulates kinase and transcription factor cascades. In human ventricular cardiomyocytes, the lipid triggers rapid dual phosphorylation of extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 within five minutes, followed by nuclear factor kappa-light-chain-enhancer of activated B cells activation and soluble epoxide hydrolase up-regulation; pharmacological blockade of either extracellular signal-regulated kinase or nuclear factor kappa-light-chain-enhancer of activated B cells prevents the ensuing hypertrophic gene programme [7].

Parallel work in epidermoid carcinoma cells shows that hydroxyeicosatetraenoic acids induce cell migration via concerted activation of protein kinase C, phosphoinositide-3-kinase and extracellular signal-regulated kinase, with nuclear factor kappa-light-chain-enhancer of activated B cells acting downstream to drive matrix metalloproteinase transcription [8]. These findings position 8-S-hydroxyeicosatetraenoic acid as a lipid mediator capable of integrating nuclear receptor signalling with rapid kinase-dependent transcriptional regulation.

| Table 3 │ Documented crosstalk events initiated by 8-S-hydroxyeicosatetraenoic acid |

| Signalling axis | Primary read-out | Quantitative outcome | Experimental context | Reference |

| Mitogen-activated protein kinase / extracellular signal-regulated kinase | Extracellular signal-regulated kinase 1/2 phosphorylation | 3.5-fold increase at ten minutes | RL-14 cardiomyocytes | [7] |

| Nuclear factor kappa-light-chain-enhancer of activated B cells | p65 nuclear translocation | 4.2-fold enrichment in chromatin fraction | RL-14 cardiomyocytes | [7] |

| Protein kinase C – phosphoinositide-3-kinase | Focal adhesion kinase Tyr-397 phosphorylation | 2.1-fold increase | A431 epidermoid carcinoma | [8] |

Stereoselective Binding to Lipid-Sensitive Receptors

Stereochemical orientation at carbon 8 is a decisive determinant of receptor engagement. Comparative assays using enantiomerically pure preparations revealed that the R-isomer fails to compete for peroxisome proliferator-activated receptor alpha binding or to activate the receptor in luciferase reporters [1]. Similarly, only the S-isomer drives keratinocyte differentiation and nuclear localisation of peroxisome proliferator-activated receptor alpha [2]. The same stereoselectivity extends to membrane receptors: 8-R-hydroxyeicosatetraenoic acid does not elicit guanosine-5′-O-(3-thio)-triphosphate loading at G-protein coupled receptor 31 even at micromolar concentrations [5].

| Table 4 │ Stereoselective differences between 8-S- and 8-R-hydroxyeicosatetraenoic acid |

|––|––|

| Endpoint | 8-S-hydroxyeicosatetraenoic acid | 8-R-hydroxyeicosatetraenoic acid | Reference |

| Peroxisome proliferator-activated receptor alpha half-maximal inhibitory concentration | 0.5 micromolar | >50 micromolar | [1] |

| Keratin-1 induction in murine keratinocytes | 4.8-fold | no effect | [2] |

| Guanosine-5′-O-(3-thio)-triphosphate coupling via G-protein coupled receptor 31 | 0.28 nanomolar | not detected | [5] |

Key Takeaways

- 8-S-hydroxyeicosatetraenoic acid is a potent and selective endogenous agonist of peroxisome proliferator-activated receptor alpha, exhibiting sub-micromolar binding affinity and robust transcriptional activity.

- Through high-affinity engagement of G-protein coupled receptor 31, the lipid initiates pro-invasive signalling programmes in carcinoma cells, driven by mitogen-activated protein kinase and nuclear factor kappa-light-chain-enhancer of activated B cells activation.

- Mitogen-activated protein kinase / extracellular signal-regulated kinase and nuclear factor kappa-light-chain-enhancer of activated B cells pathways serve as critical points of crosstalk, linking rapid kinase cascades to longer-term nuclear receptor-mediated transcription.

- Biological activity is strictly stereospecific; only the S-enantiomer effectively binds and activates lipid-sensitive receptors, underscoring the importance of chirality in eicosanoid signalling.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Use Classification

Dates

Explore Compound Types